N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyridazinone moiety connected via an ethyl linker to a sulfonamide-substituted dihydrobenzo[b][1,4]dioxine. This configuration may impart unique chemical reactivity and biological activity, making it an interesting candidate for further research.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Materials Science: Potential precursor for the synthesis of advanced polymer materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzyme classes, e.g., kinases.
Receptor Modulation: Possible interaction with neurotransmitter receptors.
Medicine
Pharmacology: Investigation as a potential drug candidate for various diseases.
Diagnostics: Development of diagnostic agents based on its unique structure.
Industry
Agriculture: Utilized in the synthesis of agrochemicals.
Cosmetics: Formulated into products for specific dermal applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyridazinone Intermediate:
Starting from suitable substituted hydrazines and α,β-unsaturated carbonyl compounds.
Cyclization under acidic conditions to form the pyridazinone ring.
Ethyl Linker Attachment:
N-alkylation reaction using ethyl halides under basic conditions.
Purification through recrystallization or column chromatography.
Formation of Dihydrobenzo[b][1,4]dioxine Moiety:
Utilization of catechol derivatives and formaldehyde in acid-catalyzed cyclization.
Sulfonamide Substitution:
Direct sulfonation using chlorosulfonic acid, followed by amine substitution to introduce the sulfonamide group.
Industrial Production Methods
Industrial synthesis could leverage continuous flow chemistry to optimize yield and purity. Key steps would be automated, minimizing the variability and maximizing reproducibility. Efficient catalytic systems might also be employed to reduce reaction times and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Pyridazinone ring may undergo oxidative reactions using oxidizing agents like hydrogen peroxide or peracids.
Reduction:
Selective reduction of the sulfonamide group using hydride donors (e.g., sodium borohydride).
Substitution:
Nucleophilic substitution at the ethyl linker or sulfonamide group with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Various sulfonic acids and derivatives.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Derivatives with modified functional groups.
Mechanism of Action
The compound's effects are primarily mediated through interactions with specific molecular targets:
Molecular Targets: Potentially interacts with enzymes, receptors, and ion channels.
Pathways Involved: Inhibits or modulates specific signaling pathways relevant to its application area.
Comparison with Similar Compounds
Similar Compounds
N-(2-pyridazin-1(6H)-yl)ethylbenzamide: Shares the pyridazinone and ethyl linker but lacks the sulfonamide and dioxine moiety.
2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Possesses the dioxine and sulfonamide, but not the pyridazinone moiety.
Highlighting Its Uniqueness
The unique combination of the pyridazinone, ethyl linker, and sulfonamide-substituted dioxine in N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide offers distinct chemical reactivity and biological activity. This differentiation makes it a compound of interest across various scientific domains.
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Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14-2-1-5-15-17(14)7-6-16-23(19,20)11-3-4-12-13(10-11)22-9-8-21-12/h1-5,10,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBBLZWBJHJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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